
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with appropriate amine precursors. One common method involves the use of metal- and column-free one-pot ammonolysis, which allows for nearly quantitative conversions . This method is advantageous as it avoids the use of metals and columns, making it more environmentally friendly and cost-effective.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require catalysts or specific solvents to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield pyrimidine-2-carboxylic acid derivatives, while reduction may yield pyrimidine-2-yl-propylamine derivatives.
科学的研究の応用
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride has several scientific research applications, including:
作用機序
The mechanism of action of (2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Thieno[3,2-d]pyrimidine derivatives: These compounds are structurally related and have been studied for their antitumor activities.
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds have been evaluated for their pharmacokinetic profiles and biological activities.
Uniqueness
(2E)-3-(pyrimidin-2-yl)prop-2-en-1-amine dihydrochloride is unique due to its specific structural features and the range of reactions it can undergo
特性
分子式 |
C7H11Cl2N3 |
|---|---|
分子量 |
208.09 g/mol |
IUPAC名 |
(E)-3-pyrimidin-2-ylprop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-4-1-3-7-9-5-2-6-10-7;;/h1-3,5-6H,4,8H2;2*1H/b3-1+;; |
InChIキー |
GAWYHADWYZCKJC-BFAXJPPBSA-N |
異性体SMILES |
C1=CN=C(N=C1)/C=C/CN.Cl.Cl |
正規SMILES |
C1=CN=C(N=C1)C=CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


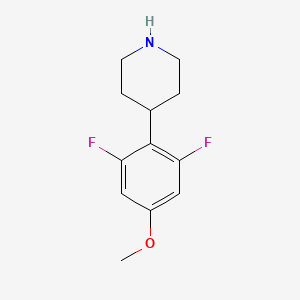
![5-[(1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-ol](/img/structure/B13523241.png)
![8-Methyl-8-azaspiro[bicyclo[3.2.1]octane-3,2'-pyrrolidine]dihydrochloride](/img/structure/B13523244.png)
![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13523260.png)

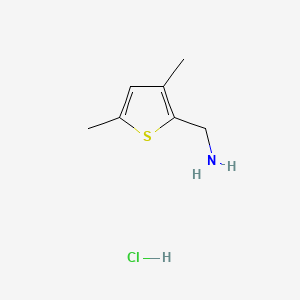
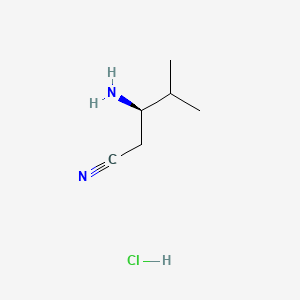
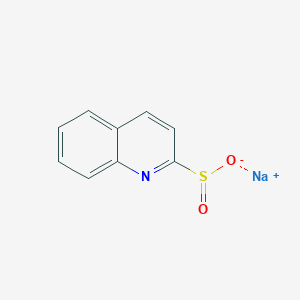
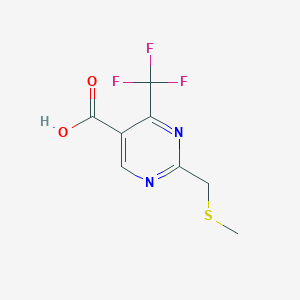
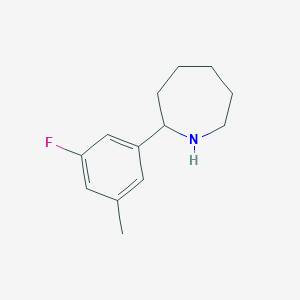
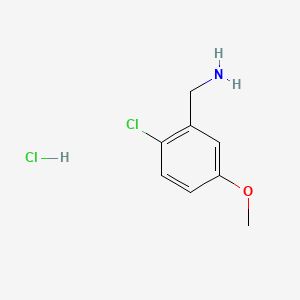
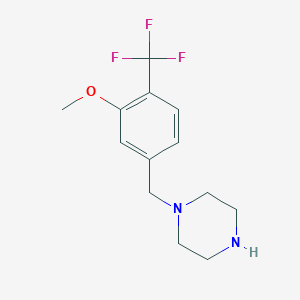
![5-Azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13523310.png)

